2-Decanoyloxazole

説明

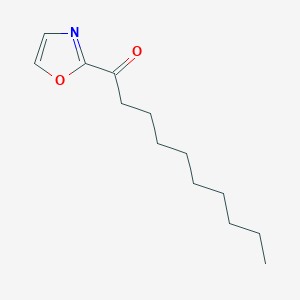

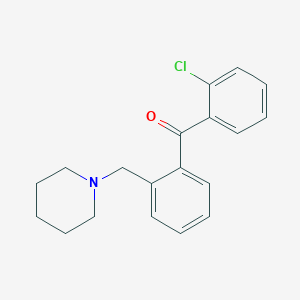

2-Decanoyloxazole is a chemical compound with the molecular formula C13H21NO2 . It is used for research and development purposes .

Molecular Structure Analysis

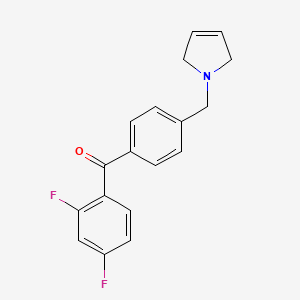

The molecular structure of 2-Decanoyloxazole consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Further structural analysis would require more specific data.Physical And Chemical Properties Analysis

2-Decanoyloxazole has a molecular weight of 223.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data .科学的研究の応用

Plant Growth Research

2-Decanoyloxazole and its derivatives have been explored in plant growth research, focusing on their role as plant growth retardants. These compounds are applied in agriculture and horticulture, and they are increasingly used in physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This research shows connections to cell division, cell elongation, and senescence, highlighting the potential of 2-Decanoyloxazole derivatives in understanding plant growth and development processes (Grossmann, 1990).

Corrosion Inhibition

Another scientific application of 2-Decanoyloxazole derivatives is in the field of corrosion inhibition. The use of these compounds has been tested for the protection of mild steel in acidic environments. Their effectiveness as corrosion inhibitors was demonstrated through various assessments, including potentiodynamic, electrochemical impedance spectroscopy (EIS), and weight loss measurements. These studies have shown that 2-Decanoyloxazole derivatives can act as mixed-type inhibitors, significantly reducing corrosion in certain conditions and providing insights into the mechanisms of corrosion protection (Moretti, Guidi, & Fabris, 2013).

Medicinal Chemistry

In medicinal chemistry, the 2-Decanoyloxazole scaffold, along with related structures like 2-aminothiazoles, has been identified as an active pharmacophore. This core structure has been utilized in the development of new compounds with various therapeutic potentials, including anticancer, antitumor, antidiabetic, and anticonvulsant activities. The versatility and effectiveness of 2-aminothiazoles in drug discovery highlight the importance of 2-Decanoyloxazole derivatives in designing new pharmacological agents (Das, Sikdar, & Bairagi, 2016).

Click Chemistry in Drug Discovery

2-Decanoyloxazole derivatives also find applications in click chemistry, a powerful tool in drug discovery. This approach involves highly reliable and practical chemical transformations, facilitating the synthesis of complex molecules. The 1,2,3-triazole formation, a common reaction in click chemistry, has been instrumental in creating bioactive molecules with high specificity and dependability. The versatility of click chemistry, exemplified by the use of triazole linkers, underscores the role of 2-Decanoyloxazole derivatives in the rapid and efficient development of new drugs (Kolb & Sharpless, 2003).

Safety and Hazards

作用機序

Target of Action

These targets often include proteins, enzymes, and receptors that play crucial roles in various biochemical processes .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in the function of the target and subsequent biochemical effects . The specific interaction and resulting changes would depend on the nature of the target and the specific structure of the oxazole derivative.

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-9-12(15)13-14-10-11-16-13/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLVFIMMXLQMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642039 | |

| Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-42-4 | |

| Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613697.png)

![3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613713.png)